

Spectroscopic analysis of Dalfopristin mesylate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Dalfopristin mesylate

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Spectroscopic Analysis of Dalfopristin Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **Dalfopristin mesylate**, a crucial component of the synergistic antibiotic combination, Synercid. This document outlines the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, presenting expected data in structured tables and illustrative diagrams to facilitate a deeper understanding of its structural characterization.

Dalfopristin is a semi-synthetic streptogramin antibiotic.[1] Chemically, it is a macrolide composed of a 23-membered polyunsaturated ring containing an oxazole ring, a ketone, an enamide, a secondary alcohol, and a tertiary amine.[2] The mesylate salt enhances its solubility and suitability for pharmaceutical formulations. The combination of Dalfopristin with Quinupristin (a streptogramin B antibiotic) results in a potent bactericidal agent effective against various Gram-positive bacteria.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of **Dalfopristin mesylate** in solution. Both ^1H and ^{13}C NMR provide critical information about the

chemical environment of each proton and carbon atom, respectively.

Experimental Protocol for NMR Analysis

Sample Preparation: A 5-10 mg sample of **Dalfopristin mesylate** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: A proton-decoupled ^{13}C experiment is conducted to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required.

Expected ^1H NMR Data

The ^1H NMR spectrum of **Dalfopristin mesylate** is expected to be complex due to the large number of protons in various chemical environments. The following table summarizes the anticipated chemical shifts (δ) for key protons.

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|---|--|
| 8.0 - 8.5 | d | 1H | Amide N-H |
| 6.5 - 7.5 | m | 4H | Olefinic protons |
| 5.0 - 5.5 | m | 2H | Protons adjacent to oxygen |
| 4.0 - 4.5 | m | 3H | Protons adjacent to nitrogen and oxygen |
| 3.0 - 3.5 | m | 6H | Protons of the diethylamino group and sulfone adjacent protons |
| 2.75 | s | 3H | Mesylate ($-\text{SO}_3\text{CH}_3$) |
| 2.0 - 2.5 | m | Aliphatic protons | |
| 1.0 - 1.5 | m | Aliphatic protons (including methyl groups of diethylamino) | |
| 0.8 - 1.0 | m | Methyl protons | |

Expected ^{13}C NMR Data

The ^{13}C NMR spectrum will show a large number of signals corresponding to the carbon atoms in the Dalfoprstin and mesylate moieties.

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--|
| 190 - 210 | Ketone carbonyl |
| 160 - 175 | Ester and Amide carbonyls |
| 150 - 165 | Oxazole carbons |
| 120 - 140 | Olefinic carbons |
| 60 - 80 | Carbons bonded to oxygen |
| 40 - 60 | Carbons bonded to nitrogen and sulfur |
| 40.0 | Mesylate ($-\text{SO}_3\text{CH}_3$) |
| 10 - 40 | Aliphatic carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **Dalfopristin mesylate** by measuring the absorption of infrared radiation at specific wavenumbers.

Experimental Protocol for IR Analysis

Sample Preparation: A small amount of **Dalfopristin mesylate** is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm^{-1} .

Expected IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Functional Group Assignment |
|--------------------------------|-----------|---------------------------------------|
| 3400 - 3200 | Broad | O-H (alcohol), N-H (amide) stretching |
| 3000 - 2850 | Medium | C-H (aliphatic) stretching |
| 1735 - 1715 | Strong | C=O (ester) stretching |
| 1680 - 1630 | Strong | C=O (amide, ketone) stretching |
| 1650 - 1580 | Medium | C=C (alkene) stretching |
| 1350 - 1300 & 1175 - 1150 | Strong | S=O (sulfone) stretching |
| 1200 - 1000 | Strong | C-O, C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Dalfopristin mesylate**, which aids in confirming its identity and structure.

Experimental Protocol for Mass Spectrometry

Sample Preparation: A dilute solution of **Dalfopristin mesylate** is prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition: Electrospray ionization (ESI) is a common technique for the analysis of large molecules like Dalfopristin. The sample solution is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Expected Mass Spectral Data

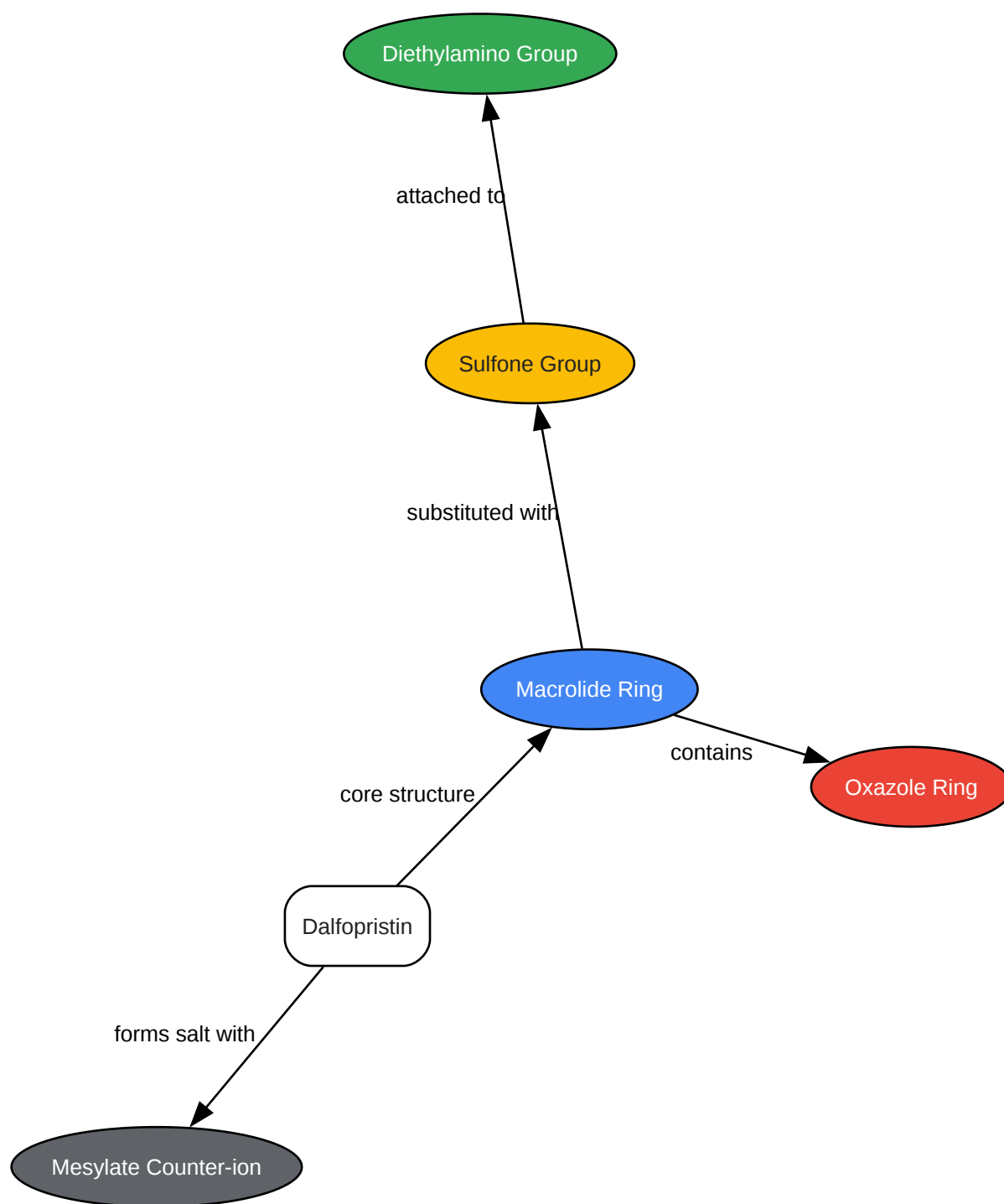
The molecular formula of Dalfopristin is $C_{34}H_{50}N_4O_9S$, with a monoisotopic mass of approximately 690.33 Da. The mesylate salt (CH_3SO_3H) has a molecular weight of 96.11 g/mol.

| m/z Value | Interpretation |
|-----------|---|
| 691.3377 | [M+H] ⁺ (Protonated Dalfopristin) |
| 713.3196 | [M+Na] ⁺ (Sodium adduct of Dalfopristin) |
| 787.35 | [M+H+CH ₃ SO ₃ H] ⁺ (Protonated Dalfopristin mesylate) |

Fragmentation Pattern: The fragmentation of Dalfopristin in MS/MS experiments would likely involve the loss of the diethylaminoethylsulfonyl side chain, cleavage of the macrolide ring, and losses of small molecules like water and carbon monoxide.

Visualizations

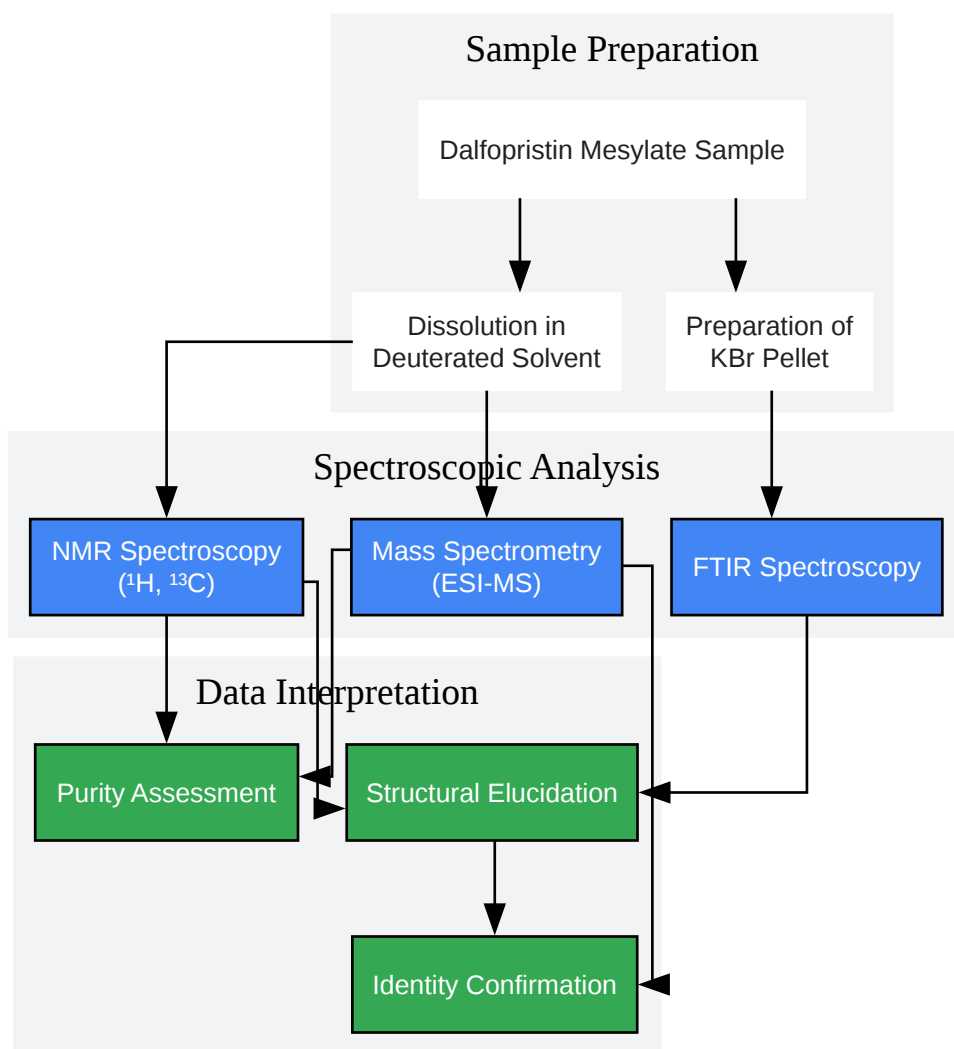
Chemical Structure of Dalfopristin Mesylate



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Caption: Key functional groups of **Dalfopristin mesylate**.

Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

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References

- 1. Dalfopristin - Wikipedia [en.wikipedia.org]

- 2. Dalfopristin | C₃₄H₅₀N₄O₉S | CID 6323289 - PubChem [pubchem.ncbi.nlm.nih.gov]
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